2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is notable for its potential therapeutic applications, particularly in the treatment of autoimmune diseases due to its ability to inhibit specific kinases involved in B-cell activation. The compound's structure features a tert-butyl group attached to the imidazo ring, contributing to its unique properties and reactivity.
The compound is classified under heterocyclic compounds containing nitrogen atoms, specifically in the category of fused nitrogen-containing rings. Its chemical formula is with a molecular weight of 218.25 g/mol. The compound is indexed under CAS number 1494847-56-1 and has been documented in various scientific literature and patents for its biological activities and synthetic methods .
The synthesis of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid can be approached through several methodologies:
The molecular structure of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid features:
The structural representation can be depicted using SMILES notation: CC(C)(C)c1cnc2c1c(nc(c2)C(=O)O)C
. This notation emphasizes the presence of both nitrogen heteroatoms and functional groups critical for its biological activity .
The compound participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are essential for further functionalization of the compound, allowing for the development of derivatives with enhanced biological properties .
The mechanism of action for 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid primarily involves its role as an inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways. By inhibiting Btk:
Key physical properties include:
While specific data such as melting point or boiling point may not be readily available, general properties associated with similar compounds suggest moderate solubility in organic solvents and potential stability under standard laboratory conditions .
The primary applications of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid are found in medicinal chemistry:
Additionally, it may find applications in developing new drugs aimed at modulating immune responses or treating inflammatory conditions .
Imidazo[1,2-a]pyridine represents a privileged heterocyclic scaffold in medicinal chemistry due to its exceptional versatility in drug design and broad-spectrum biological activities. This bicyclic 5-6 fused ring system is classified as a "drug prejudice" scaffold owing to its presence in multiple FDA-approved therapeutics and clinical candidates [2] [7]. Commercially successful drugs incorporating this core include:
The scaffold's drug-likeness stems from its balanced physiochemical properties and capacity for structural diversification. Crystallographic studies reveal that the imidazo[1,2-a]pyridine system adopts planar conformations with well-defined electron distribution patterns that facilitate target interactions [10]. This molecular framework enables π-stacking with aromatic residues in binding pockets and serves as a hydrogen bond acceptor through its pyridinic nitrogen, explaining its prevalence in pharmacologically active compounds [4] [8].
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine-Based Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Zolpidem | Hypnotic | GABA_A receptor |
Olprinone | Cardiotonic | Phosphodiesterase III |
Zolimidine | Antiulcer | Unknown (Cytoprotective) |
Alpidem | Anxiolytic | Omega receptors |
Recent synthetic advances, particularly the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, have accelerated the development of novel derivatives. This efficient methodology enables the introduction of diverse substituents at the C2, C3, and N1 positions of the heterocyclic core, facilitating systematic structure-activity relationship (SAR) exploration [6]. The scaffold's tolerance for sterically demanding groups (e.g., adamantyl, biphenyl) while maintaining target binding is evidenced by X-ray crystallography, which shows minimal distortion in molecular geometry upon introduction of bulky substituents [10].
Strategic incorporation of specific functional groups at key positions of the imidazo[1,2-a]pyridine scaffold dramatically influences pharmacological properties. The C2 and C7 positions offer particularly promising vectors for bioactivity optimization:
Tert-butyl Group (C2 Position):
Carboxylic Acid Group (C7 Position):
Table 2: Comparative Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives
Substituent Pattern | Calculated log P | TPSA (Ų) | Water Solubility | BBB Permeability |
---|---|---|---|---|
Unsubstituted scaffold | 1.03 | 25.06 | Moderate | High |
C2 tert-butyl | 1.82 | 25.06 | Low | High |
C7-carboxylic acid | 0.29 | 54.60 | High | Low |
C2-tBu + C7-COOH | 1.16 | 54.60 | Moderate | Moderate [3] [9] |
The synergistic combination of C2 tert-butyl and C7 carboxylic acid substituents creates a balanced molecular profile. The acidic group mitigates the lipophilicity increase from the tert-butyl moiety, maintaining drug-like properties within Lipinski's rule of five parameters (MW 218.25 g/mol, H-bond donors: 1, H-bond acceptors: 4) [3] [5]. This strategic functionalization enables dual hydrophobic-hydrophilic interactions with biological targets, as evidenced in cholinesterase inhibitors where the carboxylic acid coordinates with the catalytic triad while the tert-butyl occupies a hydrophobic gorge [10]. Synthetic methodologies for introducing these groups include:
Table 3: Synthetic Approaches to Functionalized Imidazo[1,2-a]pyridines
Method | Reagents/Conditions | C2 Substituent | C7 Modification | Yield (%) |
---|---|---|---|---|
Groebke-Blackburn-Bienaymé | Aldehyde, 2-aminopyridine, tert-butyl isocyanide, HFIP, rt | tert-butyl | H | 85-92 [6] |
Carboxylation | 7-Bromoimidazopyridine, CO, Pd(OAc)₂, Mo(CO)₆, MeOH | Variable | COOH | 65-78 [9] |
Oxidation route | 7-Methylimidazopyridine, KMnO₄, H₂O, pyridine, 80°C | Variable | COOH | 45-60 [3] |
The strategic placement of these functional groups enables optimization of target-specific bioactivities. For example:
These substituent effects underscore the importance of rational molecular design in exploiting the imidazo[1,2-a]pyridine scaffold for developing targeted therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9